Harmalol hydrochloride dihydrate
Overview
Description
. This compound is known for its diverse biological activities, including its role as a monoamine oxidase inhibitor. The chemical structure of harmalol hydrochloride dihydrate is characterized by a pyrido[3,4-b]indole core with a molecular formula of C12H12N2O · HCl · 2H2O .
Preparation Methods
Synthetic Routes and Reaction Conditions: Harmalol hydrochloride dihydrate can be synthesized through various chemical routes. One common method involves the extraction of harmalol from the seeds of Peganum harmala, followed by its conversion to the hydrochloride dihydrate form. The extraction process typically involves the use of organic solvents such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by purification and crystallization. The compound is then converted to its hydrochloride dihydrate form through reaction with hydrochloric acid and subsequent crystallization in the presence of water .
Chemical Reactions Analysis
Types of Reactions: Harmalol hydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: Harmalol can be oxidized to form harmine, another beta-carboline alkaloid.
Reduction: Reduction reactions can convert harmalol to dihydroharmalol.
Substitution: Harmalol can undergo substitution reactions, particularly at the nitrogen and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Harmine.
Reduction: Dihydroharmalol.
Substitution: Various substituted beta-carbolines.
Scientific Research Applications
Harmalol hydrochloride dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying beta-carboline chemistry and nucleic acid interactions.
Biology: Investigated for its role in inhibiting monoamine oxidase and its potential neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
Harmalol hydrochloride dihydrate exerts its effects primarily through inhibition of monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters . This inhibition leads to increased levels of neurotransmitters such as serotonin and dopamine, which can have various physiological effects. Additionally, harmalol induces apoptosis in cancer cells through the generation of reactive oxygen species and activation of the p53 pathway .
Comparison with Similar Compounds
- Harmaline
- Harmine
- Harmane
- Norharmane
- Harmol
Comparison: Harmalol hydrochloride dihydrate is unique among beta-carboline alkaloids due to its specific hydroxyl group, which contributes to its distinct chemical reactivity and biological activity . Compared to harmaline and harmine, harmalol has a different substitution pattern on the indole ring, which affects its interaction with biological targets .
Properties
IUPAC Name |
1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-3,6,14-15H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVPEFQDYMMNSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1NC3=C2C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6028-07-5 (hydrochloride) | |
Record name | Harmalol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50894870, DTXSID90975692 | |
Record name | Harmalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Harmalol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029838 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
525-57-5, 6028-00-8 | |
Record name | Harmalol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=525-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Harmalol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | harmalol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Harmalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Harmalol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.616 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HARMALOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NQN80556Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Harmalol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029838 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
100 - 105 °C | |
Record name | Harmalol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029838 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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